molecular formula C22H24O9 B12770402 Picropodophyllic acid CAS No. 477-67-8

Picropodophyllic acid

Cat. No.: B12770402
CAS No.: 477-67-8
M. Wt: 432.4 g/mol
InChI Key: XRBSKUSTLXISAB-HAEOHBJNSA-N
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Description

Picropodophyllic acid is a naturally occurring lignan, a type of polyphenolic compound, derived from the roots of Podophyllum plants. It is known for its complex structure, which includes a naphtho[2,3-d][1,3]dioxole ring system. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of picropodophyllic acid typically involves the biotransformation of podophyllotoxin. One effective method employs the bacterium Pseudomonas aeruginosa, which can convert podophyllotoxin into this compound through a series of enzymatic reactions . This biotransformation process is advantageous due to its specificity and efficiency.

Industrial Production Methods

Industrial production of this compound often relies on the extraction of podophyllotoxin from the roots of Podophyllum plants, followed by its biotransformation using microbial catalysts. The process involves several steps, including extraction, purification, and enzymatic conversion, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Picropodophyllic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives with different functional groups attached to the core structure .

Scientific Research Applications

Picropodophyllic acid has a wide range of applications in scientific research:

Mechanism of Action

Picropodophyllic acid exerts its effects primarily through the inhibition of the insulin-like growth factor-1 receptor (IGF1R). This inhibition disrupts the signaling pathways involved in cell growth and proliferation, leading to apoptosis in cancer cells. The compound’s ability to target IGF1R makes it a promising candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its biological activity and therapeutic potential. Unlike its stereoisomers, this compound has shown distinct efficacy in targeting IGF1R, making it a valuable compound in cancer research .

Properties

CAS No.

477-67-8

Molecular Formula

C22H24O9

Molecular Weight

432.4 g/mol

IUPAC Name

(5R,6S,7R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid

InChI

InChI=1S/C22H24O9/c1-27-16-4-10(5-17(28-2)21(16)29-3)18-11-6-14-15(31-9-30-14)7-12(11)20(24)13(8-23)19(18)22(25)26/h4-7,13,18-20,23-24H,8-9H2,1-3H3,(H,25,26)/t13-,18+,19+,20-/m0/s1

InChI Key

XRBSKUSTLXISAB-HAEOHBJNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O

Origin of Product

United States

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